2,1,3-Benzothiadiazole-4,5-diamine
Overview
Description
2,1,3-Benzothiadiazole-4,5-diamine is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in optoelectronic applications .
Mechanism of Action
Target of Action
2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4,5-diamine, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The mode of action of this compound involves its strong electron-withdrawing ability . This property allows it to improve the electronic properties of the resulting organic materials when used in the construction of molecules .
Biochemical Pathways
It is known that the compound and its derivatives can contribute to the electron density of delocalized bonds . This suggests that it may influence electron transfer processes, which are fundamental to many biochemical pathways.
Result of Action
The result of the action of this compound is primarily observed in its applications in electronic materials. It is used in the development of photoluminescent compounds, organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Its strong electron-withdrawing ability improves the electronic properties of the resulting organic materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s electron-withdrawing ability and resulting electronic properties can be affected by the surrounding chemical environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-4,5-diamine can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . Another method includes the Herz reaction, where anilines are converted to benzothiadiazole . These reactions typically require controlled conditions, such as low temperatures and acidic environments, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under controlled temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .
Scientific Research Applications
2,1,3-Benzothiadiazole-4,5-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Another thiadiazole derivative with similar electron-withdrawing properties.
Benzo[d][1,2,3]thiadiazole: Known for its high electron conductivity and stability in the excited state.
Uniqueness
2,1,3-Benzothiadiazole-4,5-diamine is unique due to its specific structural configuration, which provides distinct electronic properties that are highly beneficial for optoelectronic applications. Its ability to stabilize charge-transfer states and enhance electronic properties sets it apart from other similar compounds .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZPUWOUVFXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003850 | |
Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-66-6, 83797-51-7 | |
Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,1,3-Benzothiadiazole-4,5-diamine a valuable compound in organic synthesis?
A1: this compound serves as a versatile precursor for creating a variety of substituted imidazo, pyrazino, and diazepino-2,1,3-benzothiadiazoles. [] This is highlighted in the research paper "Synthesis of Substituted Imidazo-, Pyrazino- and Diazepino-2,1,3-benzothiadiazoles from this compound". [] The presence of the diamine functionality allows for diverse reactions with various carbonyl compounds, leading to the formation of these structurally distinct heterocycles. This makes it a valuable tool for exploring new chemical entities with potential biological activities.
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